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Introduction

The advent of messenger RNA (MRNA) therapeutics and gene editing technologies has
revolutionized the landscape of modern medicine. Central to the success of these modalities is
the development of safe and effective delivery vehicles. Lipid nanoparticles (LNPs) have
emerged as the leading platform for nucleic acid delivery, owing to their ability to protect the
cargo from degradation and facilitate its entry into target cells. A key component in the
formulation of potent LNPs is the ionizable cationic lipid. This technical guide delves into the
function and application of a specific, highly effective ionizable lipid, C14-490, in the context of
LNP-mediated gene delivery. C14-490 has demonstrated significant promise, particularly in the
challenging application of in utero gene editing of hematopoietic stem cells (HSCs).[1][2][3]
This document will provide a comprehensive overview of C14-490's function, supported by
quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Function of C14-490 in Lipid Nanoparticles

C14-490 is an ionizable cationic lipid that plays a multifaceted role in the efficacy of LNPs for
nucleic acid delivery.[2][3] Its primary functions are:

e Nucleic Acid Encapsulation: During the formulation process, which typically involves the
rapid mixing of an ethanolic lipid solution with an acidic aqueous solution containing the
nucleic acid cargo, the amine groups of C14-490 become protonated. This positive charge
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allows for electrostatic interaction with the negatively charged phosphate backbone of mMRNA
or sgRNA, leading to the formation of the LNP core and efficient encapsulation of the genetic

payload.[4]

 Endosomal Escape: After cellular uptake of the LNP via endocytosis, the endosome matures
and its internal pH drops. The pKa of C14-490, which is 5.94, is critical in this step.[2][3] In
the acidic environment of the late endosome, C14-490 becomes fully protonated. This
charge reversal is hypothesized to disrupt the endosomal membrane through interactions
with anionic lipids in the endosomal membrane, facilitating the release of the nucleic acid
cargo into the cytoplasm where it can be translated or, in the case of gene editing machinery,
translocate to the nucleus.[5]

» Biocompatibility: At physiological pH (around 7.4), C14-490 is largely neutral.[5] This is a
crucial feature that reduces the toxicity associated with permanently cationic lipids, which
can cause membrane disruption and other adverse effects.[6][7]

Quantitative Data Summary

The performance of C14-490-containing LNPs has been characterized by several key
quantitative parameters. The following tables summarize this data from various studies.

Table 1: Physicochemical Properties of C14-490

Parameter Value Reference

pKa 5.94 [2][3]

Table 2: Formulation Composition of C14-490 LNPs
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C14-
. C14-490 DOPE Cholesterol
Formulation PEG2000 Reference
(mol%) (mol%) (mol%)
(mol%)
A0
o 35 46.5 16 2.5 [1]
(unoptimized)
BE Optimized Optimized Optimized Optimized
o ratios from ratios from ratios from ratios from [1]
(optimized)
DOE DOE DOE DOE

Note: Specific molar ratios for the optimized B5 formulation were determined through Design of
Experiments (DOE) and were shown to have increasing molar fraction of ionizable lipid and
decreasing molar fractions of phospholipid, cholesterol, and PEG compared to the AO

formulation.[1]

Table 3: Physicochemical Characteristics of C14-490 LNPs

LNP Average Polydispersity = Encapsulation

. . . Reference
Formulation Diameter (nm) Index (PDI) Efficiency (%)
Untargeted LNPs  ~100 <0.2 > 95% [1]
Targeted LNPs
(with CD45 ~120 <0.2 > 95% [1]

F(ab')2)

Table 4: In Vitro and In Vivo Performance of C14-490 LNPs
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Experiment Formulation Result Reference
In vitro gene editing in A1, All, Al14 (from Greater gene editing 1]
HepG2-GFP cells Library A) than AO

. e 8-fold enhancement in
In vitro gene editing in

B5 gene editing relative [1]
Jurkat-GFP cells

to AO

3-fold greater
In utero gene editing insertions and
: . B5 o [1]
in fetal liver deletions (indels)

compared to AO

8-fold improvement in
In vitro mMRNA delivery functional mMRNA
Targeted LNPs ] ) [1]
to Jurkat cells delivery relative to

untargeted LNPs

Experimental Protocols
Synthesis of C14-490 lonizable Lipid

The synthesis of C14-490 is achieved through a previously described method.[1]
e Reactants:

o 3-(4-{2-[(3-amino-2-ethoxypropyl)amino]ethyl}piperazin-1-yl)-2-ethoxypropan-1-amine
(denoted as 490, from Enamine)

o 1,2-epoxytetradecane (denoted as C14, from MilliporeSigma)
e Procedure:

1. Combine the '490' amine core with an excess of 'C14' epoxide in a 4 mL glass scintillation
vial containing a magnetic stir bar.

2. Heat the reaction mixture at 80 °C for 2 days with continuous stirring.

3. Transfer the reaction product to a Rotovapor R-300 for solvent evaporation.
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4. Purify the resulting lipid product using a CombiFlash Nextgen 300+ chromatography
system to separate the lipid fractions.[1]

Formulation of C14-490 LNPs

The formulation of C14-490 LNPs is accomplished using a microfluidic mixing technique.[1]
» Preparation of Organic Phase:

1. Dissolve C14-490, cholesterol (MilliporeSigma), 1,2-dioleoyl-sn-glycero-3-
phosphoethanolamine (DOPE, Avanti Polar Lipids), and 1,2-dimyristoyl-sn-glycero-3-
phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000, Avanti
Polar Lipids) in ethanol.

2. For the unoptimized AO formulation, the molar ratio is 35:46.5:16:2.5 (C14-
490:DOPE:Cholesterol:C14-PEG2000).[1]

3. For targeted LNPs, a C18-PEG2K-maleimide linker is also included in the organic phase.
[1]

o Preparation of Aqueous Phase:

1. Dissolve the nucleic acid cargo (e.g., SpCas9 mRNA and sgRNA at a 4:1 mass ratio) in a
10 mM citrate buffer (pH 3.0).[1][8]

e Microfluidic Mixing:

1. Combine the organic and aqueous phases using a herringbone microfluidic device for
chaotic mixing.[1] This rapid mixing process leads to the self-assembly of the lipids and
nucleic acids into LNPs.

e Purification and Concentration:

1. Dialyze the resulting LNP solution against a suitable buffer (e.g., PBS) to remove ethanol
and unencapsulated components.

2. Concentrate the LNPs as needed using appropriate methods.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11317576/
https://www.benchchem.com/product/b15574188?utm_src=pdf-body
https://www.benchchem.com/product/b15574188?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11317576/
https://www.benchchem.com/product/b15574188?utm_src=pdf-body
https://www.benchchem.com/product/b15574188?utm_src=pdf-body
https://www.benchchem.com/product/b15574188?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11317576/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11317576/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11317576/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8905090/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11317576/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574188?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Characterization of C14-490 LNPs

Standard physicochemical characterization of the formulated LNPs is essential.[1]
» Size and Polydispersity Index (PDI):

o Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering
(DLS).

o Encapsulation Efficiency:

o Quantify the amount of encapsulated nucleic acid using a fluorescent dye-based assay
(e.g., RiboGreen assay). The fluorescence is measured before and after lysing the LNPs
with a detergent like Triton X-100. The encapsulation efficiency is calculated as: ((Total
RNA - Free RNA) / Total RNA) * 100.[9]

Visualizations
Logical Relationship of LNP Components and Function
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Caption: Logical relationship of LNP components to their core functions.

Experimental Workflow for LNP Formulation and
Characterization
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Caption: Experimental workflow for LNP formulation and characterization.

Cellular Delivery and Gene Editing Pathway
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Caption: Cellular pathway of LNP-mediated gene editing.
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Conclusion

C14-490 is a potent ionizable cationic lipid that is integral to the development of advanced
LNP-based gene delivery systems. Its well-defined pKa and structural properties enable
efficient encapsulation of nucleic acids and, critically, their subsequent release from the
endosome into the cytoplasm. The optimization of LNP formulations containing C14-490 has
led to significant improvements in gene editing efficiency, both in vitro and in the challenging in
vivo context of fetal hematopoietic stem cells. The detailed protocols and workflows provided in
this guide offer a comprehensive resource for researchers and drug development professionals
seeking to leverage the power of C14-490 in their own LNP formulations. As the field of genetic
medicine continues to advance, the rational design and optimization of LNP components like
C14-490 will remain a cornerstone of therapeutic innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Pivotal Role of C14-490 in Advanced Lipid
Nanoparticle-Mediated Gene Delivery]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15574188#understanding-the-function-of-c14-490-in-

Inps]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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